molecular formula C15H22ClN3O B2585990 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea CAS No. 941909-16-6

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea

Cat. No.: B2585990
CAS No.: 941909-16-6
M. Wt: 295.81
InChI Key: NTUZGTSAVUAGHU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea typically involves the reaction of 3-chloro-4-methylaniline with an isocyanate derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactions using automated reactors. The process would include steps such as the purification of intermediates, control of reaction parameters, and isolation of the final product through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-(2-(dimethylamino)ethyl)urea
  • 1-(3-Chloro-4-methylphenyl)-3-(2-(morpholin-4-yl)ethyl)urea

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea is unique due to its specific structural features, such as the presence of the pyrrolidine ring, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-11-5-6-13(9-14(11)16)18-15(20)17-10-12(2)19-7-3-4-8-19/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUZGTSAVUAGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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